Proven in vivo Antidepressant-like Efficacy in Rats Versus Inactive In-Class Analogues
The target compound (referred to as compound 4o in the series) demonstrated a significant reduction in immobility time in a rat forced swim test (FST) at an intraperitoneal dose of 100 mg/kg, an effect not shared by the majority of its structural analogues in the series [1]. This biological differentiation is directly linked to the presence of the 4-fluoro substituent on the benzyl moiety [1].
| Evidence Dimension | In vivo antidepressant-like activity (rat forced swim test) |
|---|---|
| Target Compound Data | Significant reduction of immobility time (P<0.01) at 100 mg/kg i.p. |
| Comparator Or Baseline | Most other analogues in the 4a-p series (e.g., compounds with unsubstituted benzyl, aniline, butylamine, cyclohexylamine) showed no significant activity. |
| Quantified Difference | Compound 4o was one of only 6 out of 16 derivatives showing significant activity (P<0.01). |
| Conditions | Rat forced swim test (FST); compounds administered intraperitoneally at 100 mg/kg; positive control clomipramine at 20 mg/kg. |
Why This Matters
This validates the compound's specific polypharmacology (antidepressant/antifungal), making it a superior choice over other inactive in-class compounds for CNS-targeted screening.
- [1] Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. View Source
